

GLS4: A Technical Guide on its Anti-Hepatitis B Virus Activity

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This document provides a comprehensive technical overview of GLS4, a novel inhibitor of the Hepatitis B Virus (HBV) capsid assembly. It details its mechanism of action, preclinical and clinical efficacy, pharmacokinetic profile, and its activity against drug-resistant HBV strains. The information is intended for professionals in the fields of virology, pharmacology, and drug development.

Introduction: The Challenge of HBV and a Novel Therapeutic Target

Chronic Hepatitis B virus (HBV) infection remains a significant global health issue, with existing treatments like nucleos(t)ide analogues (NUCs) and interferon failing to achieve a functional cure.^{[1][2]} A key factor in HBV persistence is the stable covalently closed circular DNA (cccDNA) minichromosome in the nucleus of infected hepatocytes, which serves as the template for viral replication.^[1] While NUCs effectively suppress viral replication by targeting the viral polymerase, they rarely eliminate cccDNA, leading to viral relapse upon treatment cessation.^[2]

This has spurred the development of drugs targeting different stages of the HBV lifecycle.^[3] The HBV core protein (HBc), which assembles to form the viral capsid, is a critical component for viral DNA synthesis from pregenomic RNA (pgRNA) and the replenishment of the nuclear

cccDNA pool.[4] GLS4, a member of the heteroaryldihydropyrimidine (HAP) class, is a first-in-class HBV capsid assembly modulator (CpAM) that disrupts this essential process.[4]

Mechanism of Action: Misdirection of Capsid Assembly

GLS4's primary anti-HBV activity stems from its function as a Core protein Allosteric Modulator (CpAM). It binds to a hydrophobic pocket at the interface between HBV core protein dimers, inducing a conformational change.[5] This interaction accelerates the kinetics of capsid assembly but leads to the formation of aberrant, non-functional nucleocapsid structures that are often larger than normal capsids.[3][4][6]

The consequences of this misdirected assembly are twofold:

- **Prevention of pgRNA Encapsidation:** The aberrant capsids are unable to correctly package the pgRNA-polymerase complex, a crucial step for reverse transcription and viral genome replication.[7]
- **Disruption of Existing Capsids:** Evidence suggests that HAP compounds like GLS4 can also destabilize existing, properly formed capsids.[8]

By preventing the formation of functional nucleocapsids, GLS4 effectively terminates viral replication and is expected to interfere with the intracellular replenishment of the cccDNA pool, a key goal for achieving a functional cure.[1][9]

Figure 1: Mechanism of Action of GLS4.

Preclinical Data: In Vitro and In Vivo Efficacy

GLS4 has demonstrated potent anti-HBV activity in various preclinical models, often showing superiority to the prototype HAP compound, BAY 41-4109, and the NUC lamivudine.[8]

Studies in HBV-replicating cell lines, such as HepAD38 and HepG2.2.15, have established the potent dose-dependent inhibitory effect of GLS4 on viral replication.[6][8] Quantitative data from these studies are summarized below.

Compound	Cell Line	Parameter	Value	Reference
GLS4	HepAD38	EC50 (HBV DNA)	62.24 nM	[8]
GLS4	HepG2.2.15	IC50 (HBV DNA)	12 nM (0.012 μ M)	[6]
GLS4	HepG2.2.15	EC50	1 nM	[10][11]
BAY 41-4109	HepAD38	EC50 (HBV DNA)	124.28 nM	[8]
Lamivudine	HepG2.2.15	IC50 (HBV DNA)	325 nM (0.325 μ M)	[6]
GLS4	HepAD38	CC50	26 μ M	[8]
GLS4	Primary Human Hepatocytes	CC50	115 μ M	[8]
BAY 41-4109	HepAD38	CC50	35 μ M	[8]
BAY 41-4109	Primary Human Hepatocytes	CC50	35 μ M	[8]

EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration.

These data indicate that GLS4 is a more potent inhibitor of HBV replication than both BAY 41-4109 and lamivudine in vitro.[6][8] Furthermore, GLS4 exhibits significantly lower toxicity in primary human hepatocytes compared to BAY 41-4109, suggesting a more favorable safety profile.[8]

In vivo characterization using nude mice with tumors derived from HepAD38 cells (resulting in viremia) demonstrated that GLS4 treatment led to a strong and sustained suppression of virus DNA.[3][8] The effect was comparable to BAY 41-4109 and superior to lamivudine, as there was minimal viral relapse after treatment cessation.[8] Importantly, GLS4 treatment did not affect alanine aminotransferase (ALT) levels, tumor weights, or total body weights, indicating a lack of toxicity in this model.[3][8]

Experimental Protocols

A common workflow to assess the antiviral potency of GLS4 involves using HBV-producing cell lines.

- **Cell Culture:** HepG2.2.15 or HepAD38 cells are seeded in multi-well plates.[\[6\]](#)[\[8\]](#) HepAD38 cells have a tetracycline (TET)-off system; HBV pgRNA transcription is induced by removing TET from the culture medium.[\[8\]](#)
- **Drug Treatment:** Cells are treated with a range of concentrations of GLS4 or a control compound (e.g., lamivudine) for a specified period, typically 7-8 days. Fresh medium and drug are replenished regularly.[\[7\]](#)[\[8\]](#)
- **Analysis of Replicative Intermediates:** Intracellular HBV replicative intermediates (relaxed circular, double-stranded, and single-stranded DNA) are extracted from the cells.[\[6\]](#)
- **Southern Blotting:** The extracted DNA is separated by agarose gel electrophoresis, transferred to a membrane, and hybridized with a radiolabeled HBV-specific probe. The signals are quantified to determine the reduction in HBV DNA levels relative to untreated controls.[\[6\]](#)[\[8\]](#)
- **Data Analysis:** The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is calculated from the dose-response curve.[\[6\]](#)[\[8\]](#)

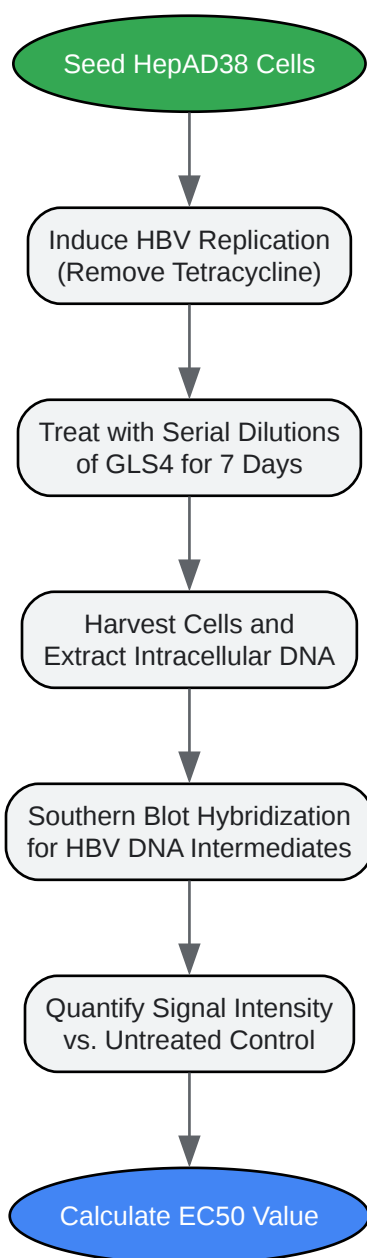


Figure 2: Workflow for In Vitro Antiviral Assay

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Figure 2: Workflow for In Vitro Antiviral Assay.

- Cell Culture: Primary human hepatocytes or HepAD38 cells are seeded in 96-well plates.[8]
- Drug Treatment: Cells are incubated with increasing concentrations of GLS4 for 48 hours.[8]

- **Viability Measurement:** Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read, which correlates with the number of viable cells.
- **Data Analysis:** The 50% cytotoxic concentration (CC50), the concentration at which 50% of cells die, is calculated by comparing the viability of treated cells to untreated controls.[\[8\]](#)

The effect of GLS4 on the HBV core protein (HBc) can be assessed by Western blotting or immunostaining.[\[6\]](#)[\[8\]](#) Following drug treatment, cell lysates are collected and subjected to SDS-PAGE. The separated proteins are transferred to a membrane and probed with an anti-HBc primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody for detection.[\[8\]](#) GLS4 treatment results in a concentration-dependent decrease of the core protein band (p21).[\[8\]](#)

Clinical Development and Pharmacokinetics

GLS4 has progressed to human clinical trials, where its safety, tolerability, and antiviral activity have been evaluated.

Early studies in healthy volunteers revealed that GLS4 is metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[\[4\]](#)[\[12\]](#) Monotherapy, even at high doses, resulted in steady-state trough concentrations below the 90% effective concentration (EC90) of 55.7 ng/ml.[\[10\]](#)

To overcome this, GLS4 is co-administered with ritonavir, a potent CYP3A4 inhibitor.[\[10\]](#)[\[12\]](#) A 100 mg dose of ritonavir was found to significantly boost GLS4 plasma concentrations. For example, it increased the 24-hour plasma concentration of a 120 mg GLS4 dose by over 20-fold, allowing trough levels to be maintained well above the EC90 value.[\[10\]](#)[\[12\]](#)

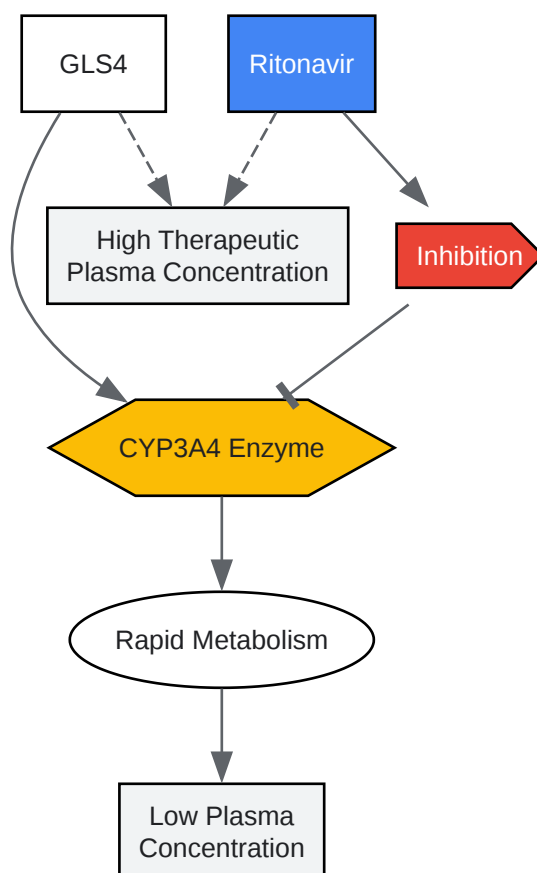


Figure 3: Pharmacokinetic Boosting of GLS4

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Figure 3: Pharmacokinetic Boosting of GLS4.

In a Phase 1b study, patients with chronic HBV were randomized to receive GLS4 (120 mg or 240 mg) with ritonavir (100 mg) or entecavir (ETV) for 28 days.[4] The GLS4/ritonavir combination was well-tolerated and demonstrated effective antiviral activity.[4]

A Phase 2b trial evaluated GLS4/ritonavir in combination with ETV for 96 weeks.[13] The combination therapy showed significantly greater reductions in HBV DNA, pgRNA, and HBsAg compared to ETV monotherapy in both treatment-naïve and ETV-experienced patients.[13] For instance, in treatment-naïve patients, the mean reduction in HBV DNA was -6.28 log₁₀ IU/ml for the combination group versus -5.72 log₁₀ IU/ml for the ETV monotherapy group.[13] Notably, the reduction in HBV pgRNA, a key marker of cccDNA transcriptional activity, was substantially greater with the combination therapy (-3.83 vs -1.91 log₁₀ copies/ml).[13]

Activity Against Resistant Strains and Potential for Resistance

A significant advantage of GLS4's novel mechanism is its activity against HBV strains that have developed resistance to NUCs. GLS4 has shown high potency against lamivudine-, telbivudine-, entecavir-, and adefovir-resistant HBV mutants.[6][8][10] This is because NUC resistance mutations occur in the viral polymerase gene, whereas GLS4 targets the core protein.[14][15]

However, as with any antiviral, the potential for resistance to GLS4 exists. Mutations in the core protein, specifically within the HAP-binding pocket, can reduce sensitivity to the drug. For example, the naturally occurring mutation T109I has been shown to cause a modest decrease in sensitivity to GLS4, with IC50 values increasing 3.3- to 6.8-fold compared to the wild-type virus.[5] This highlights the need for continued surveillance of core protein mutations in patients undergoing treatment with capsid assembly modulators.

Conclusion

GLS4 is a potent and specific inhibitor of HBV replication that acts through a novel mechanism of inducing aberrant capsid assembly. Its high in vitro potency, favorable preclinical safety profile, and efficacy against NUC-resistant strains make it a promising candidate for the treatment of chronic hepatitis B.[6] Clinical trials have demonstrated its antiviral activity in patients, particularly when co-administered with ritonavir to achieve therapeutic concentrations and when used in combination with existing NUCs. By targeting the core protein, GLS4 disrupts a central process in the viral lifecycle and represents a significant step forward in the development of combination therapies aimed at achieving a functional cure for HBV.

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